Conformationally Restrained Morpholine vs. Unconstrained Pravadoline: Mouse Vas Deferens Functional Activity
The benzoxazine scaffold of 131513-35-4 restrains the morpholine moiety into a fixed orientation that dramatically enhances cannabinoid-mediated functional activity compared to unconstrained pravadoline. In mouse vas deferens (MVD) preparations, the conformationally restrained analogue derived from this benzoxazine intermediate (compound 20, the R enantiomer) exhibited an IC50 of 44 nM (0.044 µM), representing a 10.2-fold improvement over pravadoline's IC50 of 450 nM (0.45 µM) in the same assay [1]. This enhancement is entirely stereospecific: only the R enantiomer (derived from CAS 131513-38-7) was active, while the S enantiomer showed no measurable activity at equivalent concentrations [1].
| Evidence Dimension | Inhibition of neuronally stimulated contractions in mouse vas deferens (MVD) preparations (functional CB1 agonism) |
|---|---|
| Target Compound Data | IC50 = 44 nM (0.044 µM) for the (R)-enantiomer derived from the benzoxazine scaffold (compound 20 in D'Ambra et al.) |
| Comparator Or Baseline | Pravadoline (WIN 48,098): IC50 = 450 nM (0.45 µM) in the identical MVD assay |
| Quantified Difference | 10.2-fold improvement (450 nM vs. 44 nM) |
| Conditions | Mouse vas deferens (MVD) tissue preparations; neuronally stimulated contractions; inhibition measured via reduction of electrically evoked twitch response. |
Why This Matters
This 10.2-fold potency gain demonstrates that introducing conformational constraint via the benzoxazine scaffold of 131513-35-4 shifts the pharmacological mechanism from cyclooxygenase inhibition to direct CB1 receptor agonism, a critical consideration for researchers selecting between pravadoline analogs for cannabinoid system studies.
- [1] D'Ambra, T. E.; Estep, K. G.; Bell, M. R.; Eissenstat, M. A.; Josef, K. A.; Ward, S. J.; Haycock, D. A.; Baizman, E. R.; Casiano, F. M.; Beglin, N. C.; et al. J. Med. Chem. 1992, 35 (1), 124–135. View Source
